3-epi-Isocucurbitacin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

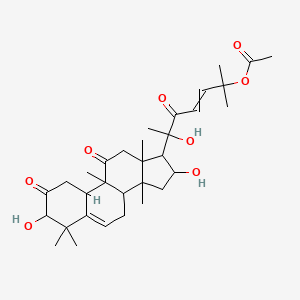

[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBZNVRBNJWSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of 3-epi-Isocucurbitacin B: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Isocucurbitacin B, also known as Isocucurbitacin B, is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family. These compounds are well-regarded for their wide range of biological activities, including cytotoxic, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification, aimed at supporting research and drug development efforts.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Cucurbitaceae family, but also in other plant families. The table below summarizes the key botanical sources.

| Plant Family | Species | Plant Part(s) |

| Cucurbitaceae | Trichosanthes hupehensis | Not specified |

| Trichosanthes tricuspidata | Not specified | |

| Trichosanthes kirilowii | Roots | |

| Trichosanthes cucumerina | Fruits | |

| Elaeocarpaceae | Elaeocarpus chinensis | Fruits and Stem Bark[1] |

| Sterculiaceae | Helicteres isora | Roots[2][3] |

While several species are known to contain this compound, the most detailed isolation protocols are available for analogous compounds from Elaeocarpus chinensis. The methodologies described can be adapted for other plant sources with appropriate optimization.

Experimental Protocols: Isolation and Purification

The following sections detail the experimental procedures for the extraction and isolation of cucurbitacins, with a specific focus on a protocol adapted from the isolation of the closely related 3-epi-isocucurbitacin D from Elaeocarpus chinensis[1].

Plant Material Collection and Preparation

-

Collection: The fruits and/or stem bark of the source plant (e.g., Elaeocarpus chinensis) are collected.

-

Preparation: The collected plant material is air-dried and then milled into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Methanol (B129727) (MeOH) is a commonly used solvent for the initial extraction of cucurbitacins.

-

Procedure:

-

The powdered plant material (e.g., 480 g of E. chinensis fruits) is macerated with methanol (e.g., 3 x 2 L) at room temperature.

-

The extraction is typically carried out over a period of 48 hours for each solvent batch to ensure thorough extraction of the target compounds.

-

The solvent is then removed under reduced pressure to yield a concentrated crude extract.

-

Solvent Partitioning

To separate compounds based on their polarity, the crude extract is subjected to solvent-solvent partitioning.

-

Procedure:

-

The concentrated methanol extract is suspended in a mixture of 80% methanol in water (e.g., 1 L).

-

This aqueous methanol suspension is then sequentially partitioned with hexane (B92381) and chloroform (B151607) (CHCl₃).

-

This process yields a hexane-soluble extract (containing non-polar compounds), a chloroform-soluble extract (containing moderately polar compounds like cucurbitacins), and an aqueous residue.

-

The chloroform-soluble fraction is typically the most enriched with cucurbitacins and is carried forward for further purification.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex chloroform extract.

-

Stationary Phase: Silica (B1680970) gel or reversed-phase C18 silica gel can be used.

-

Mobile Phase: A gradient of solvents with increasing polarity is employed. For instance, a C18 column can be eluted with a methanol-water (MeOH-H₂O) gradient, starting from 70:30 and gradually increasing to 100% MeOH.

-

Procedure: The chloroform extract is loaded onto the column and fractions are collected based on the elution profile.

-

Stationary Phase: A reversed-phase C18 (RP-18) column is commonly used for fine separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water (e.g., 60:40 MeOH-H₂O) is effective.

-

Procedure: Fractions obtained from the initial column chromatography that show the presence of the target compound (as determined by techniques like TLC or LC-MS) are further purified using semi-preparative HPLC. This step is crucial for separating closely related cucurbitacin isomers.

The following table summarizes the quantitative data from a representative isolation of cucurbitacins from Elaeocarpus chinensis fruits (480 g, dry weight).

| Extraction/Purification Step | Input | Solvents/Mobile Phase | Output | Yield |

| Maceration | 480 g dried, milled fruits | Methanol (3 x 2 L) | Concentrated MeOH extract | - |

| Solvent Partitioning | Concentrated MeOH extract | 80% MeOH/H₂O, Hexane, CHCl₃ | Hexane-soluble extract | 20 g |

| Chloroform-soluble extract | 7 g | |||

| Open Column Chromatography (C18) | 250 mg of a sub-fraction (F4) | MeOH-H₂O (70:30 to 100% MeOH) | Five sub-fractions (F401-F405) | - |

| Semi-preparative HPLC (RP-18) | Combined fractions F402-4 | MeOH-H₂O (60:40) | 3-epi-isocucurbitacin D | 2.5 mg |

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the isolation of this compound.

Conclusion

The isolation of this compound from its natural sources requires a systematic approach involving efficient extraction, multi-step solvent partitioning, and a cascade of chromatographic techniques. While Elaeocarpus chinensis provides a well-documented source for a closely related analog, the described methodologies are broadly applicable to other source materials such as Helicteres isora and Trichosanthes species, with the expectation that solvent systems and gradients may require optimization. This guide provides a solid foundation for researchers to successfully isolate and purify this compound for further investigation into its promising biological activities.

References

- 1. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-epi-Isocucurbitacin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Isocucurbitacin B is a member of the cucurbitacin family, a class of tetracyclic triterpenoid (B12794562) compounds known for their diverse and potent biological activities. Isolated from plants of the Cucurbitaceae family, such as Trichosanthes kirilowii, these compounds have garnered significant interest in the scientific community, particularly for their potential as anti-cancer agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its cytotoxic properties against human cancer cell lines.

Chemical Structure and Properties

The definitive identification of this compound is established by its unique chemical structure and is registered under the CAS number 89647-62-1.[1]

Chemical Structure:

-

IUPAC Name: [(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate[2]

-

Canonical SMILES: CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Source |

| CAS Number | 89647-62-1 | [1] |

| Molecular Formula | C₃₂H₄₆O₈ | [2][3] |

| Molecular Weight | 558.71 g/mol | [2][3] |

| Appearance | Solid | Alfa Chemistry |

| Purity | ≥98% | Alfa Chemistry |

| Boiling Point | 702.5±60.0 °C (Predicted) | Alfa Chemistry |

| Density | 1.23±0.1 g/cm³ (Predicted) | Alfa Chemistry |

| Melting Point | 95 °C | Alfa Chemistry |

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT-15 (colon cancer).[1] While the precise molecular mechanisms of this compound are still under investigation, the broader family of cucurbitacins are known to exert their anti-cancer effects through the modulation of several key signaling pathways.

A primary target for many cucurbitacins is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In many cancers, the JAK/STAT pathway is constitutively active, leading to uncontrolled cell growth and survival. Cucurbitacins, such as the closely related Cucurbitacin B, have been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream anti-apoptotic proteins like Bcl-2 and cyclin B1, ultimately leading to cell cycle arrest and apoptosis.

Based on the established mechanism of action for other cucurbitacins, a plausible signaling pathway for the anti-cancer activity of this compound is proposed below.

Experimental Protocols

To facilitate further research into the biological activities of this compound, a detailed protocol for a standard cytotoxicity assay is provided below. This protocol is based on established methodologies for assessing the anti-proliferative effects of chemical compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity of this compound on A-549 Cells

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the human lung carcinoma cell line, A-549.

2. Materials:

-

A-549 human lung carcinoma cell line

-

This compound (≥98% purity)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

Humidified incubator (37°C, 5% CO₂)

3. Experimental Workflow:

4. Procedure:

-

Cell Seeding:

-

Culture A-549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Cell Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. Its chemical and physical properties are now better characterized, providing a solid foundation for further research. While its precise mechanism of action requires more detailed investigation, the inhibition of key pro-survival signaling pathways, such as the JAK/STAT pathway, represents a plausible route for its anti-cancer effects. The provided experimental protocol offers a standardized method for researchers to further explore the cytotoxic potential of this compound and to elucidate its molecular targets, paving the way for its potential development as a novel therapeutic agent.

References

3-epi-Isocucurbitacin B: A Technical Guide for Researchers

CAS Number: 89647-62-1

This technical guide provides a comprehensive overview of 3-epi-Isocucurbitacin B, a cucurbitane triterpenoid, for researchers, scientists, and drug development professionals. The document summarizes its chemical properties, biological activities, and potential mechanisms of action based on available scientific literature.

Introduction

This compound is a natural compound belonging to the cucurbitacin family of tetracyclic triterpenes.[1] It has been isolated from plants such as Trichosanthes kirilowii.[1] Cucurbitacins are known for their diverse biological activities, and this compound has demonstrated significant cytotoxic effects against various human tumor cell lines, suggesting its potential as a lead compound in cancer research.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C32H46O8 | Inferred from Isocucurbitacin B structure[2] |

| Molecular Weight | 558.7 g/mol | Inferred from Isocucurbitacin B data[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Solid (predicted) |

Biological Activity: Cytotoxicity

This compound has been reported to exhibit significant cytotoxicity against a panel of human tumor cell lines.[1]

| Cell Line | Cancer Type | IC50 Value |

| A-549 | Lung Carcinoma | Data not available |

| SK-OV-3 | Ovarian Cancer | Data not available |

| SK-MEL-2 | Melanoma | Data not available |

| XF-498 | CNS Cancer | Data not available |

| HCT15 | Colon Cancer | Data not available |

Note: While the cytotoxic activity of this compound against these cell lines has been documented, specific 50% inhibitory concentration (IC50) values are not available in the reviewed literature.

Mechanism of Action and Signaling Pathways (Hypothesized)

The precise molecular mechanisms and signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the well-documented activities of structurally related cucurbitacins, such as Cucurbitacin B and Isocucurbitacin B, a number of potential pathways can be hypothesized. These related compounds are known to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

Potential Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell growth, differentiation, and survival. Aberrant activation of the JAK/STAT pathway is frequently observed in various cancers. Cucurbitacin B has been shown to inhibit the JAK/STAT pathway. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

Potential Modulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Isocucurbitacin B has been shown to inhibit the PI3K/Akt pathway. Therefore, this compound may also target this cascade.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxic evaluation of this compound are not explicitly described in the reviewed literature. However, standard methodologies for such studies are well-established.

General Isolation and Purification Workflow

The isolation of cucurbitacins from plant material typically involves a series of extraction and chromatographic steps.

Standard Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. However, a significant knowledge gap exists regarding its specific physicochemical properties, quantitative cytotoxic potency (IC50 values), and its precise molecular mechanisms of action.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its mode of cytotoxicity. This would involve techniques such as Western blotting, reporter assays, and transcriptomic analysis.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify more potent and selective anticancer agents.

A deeper understanding of the biological activities and molecular targets of this compound will be crucial for its potential development as a novel therapeutic agent.

References

3-epi-Isocucurbitacin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Isocucurbitacin B is a naturally occurring cucurbitane triterpenoid (B12794562) that has garnered interest within the scientific community for its potential cytotoxic and antitumor activities. As a member of the cucurbitacin family, known for their potent biological effects, this compound presents a compelling case for further investigation in the realm of oncology and drug development. This technical guide provides an in-depth overview of the discovery, history, biological activity, and mechanism of action of this compound, drawing from available scientific literature on the compound and its closely related analogs. Detailed experimental protocols for isolation and biological evaluation, alongside structured data presentations and pathway diagrams, are included to facilitate further research and development efforts.

Discovery and History

The formal discovery and initial characterization of this compound are primarily attributed to a 1994 study by Shi Yong Ryu and colleagues. Their research focused on the antitumor constituents of Trichosanthes kirilowii, a plant used in traditional medicine.[1] While the full text of this seminal paper is not widely available, subsequent citations and the broader context of cucurbitacin research indicate this work as the first to report the significant cytotoxic properties of this compound.

Cucurbitacins as a class were first identified in the 19th century, but systematic investigation into their diverse structures and biological activities has been a more recent endeavor. The work on Trichosanthes kirilowii in the early 1990s was part of a broader scientific effort to identify novel anticancer agents from natural sources. This research identified this compound as a potent cytotoxic agent against a range of human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT-15 (colon cancer).

The closely related compound, Isocucurbitacin B, had been previously identified in other plant species, such as Helicteres isora. The "3-epi-" designation in this compound indicates a difference in the stereochemistry at the C-3 position of the molecule compared to Isocucurbitacin B. This subtle structural variation can have a significant impact on the biological activity of the compound.

Chemical Structure and Properties

This compound belongs to the cucurbitane family of tetracyclic triterpenoids. The core structure is characterized by a unique C9 methyl group in an α-configuration.

Table 1: Physicochemical Properties of Isocucurbitacin B (a closely related analog)

| Property | Value |

| Molecular Formula | C32H46O8 |

| Molecular Weight | 558.7 g/mol |

| IUPAC Name | [(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate (B1210297) |

| CAS Number | 17278-28-3 |

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported in the literature is its cytotoxicity against various cancer cell lines. While detailed mechanistic studies specifically on this compound are limited, research on closely related cucurbitacins provides significant insights into its potential mechanisms of action.

Cytotoxicity

Initial reports indicated that this compound exhibits significant cytotoxicity. The following table summarizes the reported activities of related compounds.

Table 2: Cytotoxic Activity of 3-epi-Isocucurbitacin Analogs and Related Cucurbitacins

| Compound | Cell Line | IC50 (µM) |

| Isocucurbitacin B | HeLa (cervical cancer) | 0.93 - 9.73 |

| HT-29 (colon cancer) | 0.93 - 9.73 | |

| 3-epi-Isocucurbitacin D | HT-29 (colon cancer) | 0.039 - 0.54 |

| Cucurbitacin B | A549 (lung cancer) | Not specified |

| SK-OV-3 (ovarian cancer) | Not specified | |

| SK-MEL-2 (melanoma) | Not specified | |

| XF-498 (CNS cancer) | Not specified | |

| HCT-15 (colon cancer) | Not specified |

Note: Specific IC50 values for this compound against the listed cell lines from the original 1994 study are not publicly available. The data for Isocucurbitacin B and 3-epi-Isocucurbitacin D are provided for comparative purposes.

Potential Mechanisms of Action

Based on studies of related cucurbitacins, the antitumor activity of this compound is likely to be multifactorial, involving the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Cucurbitacins, including Cucurbitacin B and E, are well-documented inhibitors of this pathway. They are known to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream target genes involved in cell proliferation and survival.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. The related compound, 3-epi-isocucurbitacin D, has been shown to inhibit cancer cell growth by disrupting the Hsp90 chaperone machinery without inducing the pro-survival heat shock response.[2] It is plausible that this compound shares this mechanism of action.

The PI3K/AKT and MAPK signaling pathways are central to regulating cell proliferation, survival, and apoptosis. Aberrant activation of these pathways is common in cancer. Isocucurbitacin B has been shown to inhibit the growth of glioma cells by targeting the PI3K/AKT and MAPK pathways.[3] This suggests that this compound may also exert its cytotoxic effects through the modulation of these critical signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for related cucurbitacins.

Isolation of this compound from Trichosanthes kirilowii

The following is a generalized protocol for the isolation of cucurbitacins from plant material, which can be adapted for this compound from the roots of Trichosanthes kirilowii.

Protocol:

-

Extraction: The air-dried and powdered roots of Trichosanthes kirilowii are extracted with methanol at room temperature for 48-72 hours. The extraction is typically repeated three times to ensure maximum yield.

-

Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity. The cucurbitacins are typically found in the more polar fractions like chloroform and ethyl acetate.

-

Column Chromatography: The bioactive fraction (e.g., chloroform fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing cytotoxic activity are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water, to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

A specific total synthesis for this compound has not been reported. However, the synthesis of derivatives of the closely related Cucurbitacin B has been described and provides a potential framework. The following is a generalized synthetic strategy based on these methods.

Retrosynthetic Analysis:

A plausible retrosynthetic analysis would involve the late-stage introduction or modification of the side chain at C-17 and stereochemical control at C-3 of the cucurbitane skeleton. The core tetracyclic structure could be assembled through a series of cycloaddition and rearrangement reactions.

Synthetic Protocol (Hypothetical, based on Cucurbitacin B derivative synthesis):

-

Starting Material: A suitable precursor with the cucurbitane skeleton would be required.

-

Protection of Functional Groups: The hydroxyl groups at various positions would likely need to be protected using standard protecting groups (e.g., silyl (B83357) ethers) to allow for selective reactions.

-

Modification of the C-3 Position: The stereochemistry at the C-3 position could be established or inverted through oxidation followed by stereoselective reduction.

-

Side Chain Attachment: The side chain could be introduced at the C-17 position through various coupling reactions.

-

Deprotection: Removal of the protecting groups would yield the final product, this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Cancer cells (e.g., A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Future Directions

This compound represents a promising natural product with potential for development as an anticancer agent. Future research should focus on the following areas:

-

Definitive Elucidation of Mechanism of Action: Comprehensive studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Total Synthesis: The development of an efficient total synthesis would enable the production of larger quantities of the compound for preclinical and clinical studies and facilitate the synthesis of novel analogs with improved efficacy and reduced toxicity.

-

In Vivo Studies: Evaluation of the antitumor efficacy of this compound in animal models is a critical next step to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound analogs will help to identify the key structural features required for its anticancer activity and to optimize its pharmacological properties.

Conclusion

This compound is a cytotoxic triterpenoid with significant potential for further development as an anticancer therapeutic. While research specifically on this compound is limited, the wealth of information on related cucurbitacins provides a strong foundation for future investigations. This technical guide has summarized the current knowledge and provided a framework of experimental protocols to aid researchers in advancing the study of this intriguing natural product. Further exploration of its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic promise.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 3-epi-Isocucurbitacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins are a class of structurally complex triterpenoids renowned for their potent biological activities, which range from anti-inflammatory to anticancer effects. Among these, 3-epi-isocucurbitacin B represents a unique stereoisomer with significant therapeutic potential. Understanding its biosynthetic pathway is paramount for harnessing its medicinal properties through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the established enzymatic steps leading to its cucurbitane core and proposing the putative final steps in its formation. This document synthesizes data from extensive research on cucurbitacin biosynthesis in various plant species, offering a valuable resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Core Biosynthetic Pathway: From Mevalonate (B85504) to the Cucurbitane Skeleton

The biosynthesis of all cucurbitacins, including this compound, originates from the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants.[1] This pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The initial steps involve the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key regulatory enzyme. Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted to IPP. IPP is then isomerized to DMAPP by IPP isomerase.

Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields squalene. Squalene epoxidase (SQE) then introduces an epoxide ring to form 2,3-oxidosqualene (B107256), the final linear precursor for the cyclization into the triterpenoid (B12794562) skeleton.[1]

The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the formation of cucurbitacins, a dedicated oxidosqualene cyclase (OSC), specifically a cucurbitadienol (B1255190) synthase, catalyzes the intricate rearrangement of 2,3-oxidosqualene to produce the foundational tetracyclic cucurbitane skeleton in the form of cucurbitadienol.[2][3] This step establishes the core stereochemistry of the molecule.

Tailoring the Scaffold: The Path to Cucurbitacin B

Following the formation of cucurbitadienol, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs), tailor the cucurbitane backbone to generate the diverse array of cucurbitacins.[3] The biosynthesis of cucurbitacin B, a likely precursor to this compound, has been partially elucidated in melon (Cucumis melo).[1]

The proposed pathway involves a sequence of oxidation and acylation reactions:

-

C-11 Carbonylation and C-20 Hydroxylation: A multifunctional CYP450 enzyme catalyzes the oxidation of cucurbitadienol at both the C-11 and C-20 positions, introducing a carbonyl group at C-11 and a hydroxyl group at C-20.[1]

-

C-2 Hydroxylation: Another specific CYP450 acts on the C-2 position of the modified cucurbitadienol, adding a hydroxyl group.[1]

-

Acylation: Finally, an acyltransferase (ACT) catalyzes the transfer of an acetyl group, typically from acetyl-CoA, to one of the hydroxyl groups on the side chain, yielding cucurbitacin B.[1][4]

The Final Frontier: The Emergence of this compound - A Proposed Pathway

The precise enzymatic step that converts a cucurbitacin B-like precursor into this compound has not yet been definitively characterized. The designations "epi" and "iso" point to alterations in the stereochemistry at specific chiral centers. "Epi" refers to a change in the configuration at one of several stereocenters, and in this case, at the C-3 position. "Iso" often refers to a structural isomer, which in the context of cucurbitacins, can involve isomerization of a double bond or stereochemical changes.

Given the structural relationship, it is hypothesized that this compound is formed from a late-stage intermediate, likely cucurbitacin B or a closely related derivative. The conversion would necessitate the action of an epimerase or an isomerase .

Proposed Enzymatic Conversion:

-

Enzyme: A putative cucurbitacin 3-epimerase or isomerase.

-

Substrate: Cucurbitacin B or a direct precursor.

-

Reaction: The enzyme would catalyze the inversion of the stereocenter at the C-3 position of the cucurbitane ring. This could potentially occur through a keto-enol tautomerism mechanism if a carbonyl group is present at a neighboring position, or via other enzymatic mechanisms that facilitate the breaking and reforming of the C-H bond at the C-3 position with inverted stereochemistry.

Further research, including the isolation and characterization of enzymes from plants known to produce this compound, is required to validate this proposed final step.

Visualizing the Pathway

The following diagrams illustrate the biosynthetic journey from the central metabolite acetyl-CoA to the proposed formation of this compound.

Caption: The biosynthetic pathway of this compound.

Quantitative Data Summary

Quantitative data for the biosynthesis of this compound is not yet available. However, studies on related cucurbitacins provide insights into the potential yields and enzyme kinetics that might be expected. The following table summarizes representative quantitative data from the broader cucurbitacin biosynthesis literature.

| Parameter | Value | Organism/System | Reference |

| Enzyme Activity | |||

| Cucurbitadienol Synthase (CsBS) Specific Activity | 1.25 pkat/mg protein | Cucumis sativus (cucumber) microsomes | [3] |

| Metabolite Concentration | |||

| Cucurbitacin C content in cucumber leaves | ~ 1.5 mg/g fresh weight | Cucumis sativus | [3] |

| Cucurbitacin B content in melon fruit | Varies significantly with cultivar | Cucumis melo | [1] |

| Recombinant Production | |||

| Cucurbitadienol titer in engineered yeast | Up to 40 mg/L | Saccharomyces cerevisiae | [3] |

Key Experimental Protocols

The elucidation of the cucurbitacin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the field.

Gene Identification and Cloning

-

Homology-based Cloning: Candidate genes for OSCs, CYP450s, and ACTs are often identified by searching transcriptome or genome databases of cucurbit-producing plants using known sequences from other species.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to accumulate cucurbitacins (e.g., leaves, fruits) using standard protocols (e.g., TRIzol reagent). First-strand cDNA is synthesized using a reverse transcriptase.

-

PCR Amplification and Cloning: Full-length open reading frames of candidate genes are amplified by PCR using gene-specific primers. The PCR products are then cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression, pYES2 for yeast expression).

Heterologous Protein Expression and Purification

-

Yeast Expression System (Saccharomyces cerevisiae): Yeast is a common host for expressing plant OSCs and CYP450s. Yeast strains are transformed with the expression vector containing the gene of interest. Protein expression is induced by growing the cells in a galactose-containing medium.

-

Bacterial Expression System (Escherichia coli): Acyltransferases are often expressed in E. coli. The expression vector is introduced into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Recombinant proteins are often tagged (e.g., with a His-tag) to facilitate purification by affinity chromatography (e.g., Ni-NTA resin). The purified protein is then dialyzed and concentrated.

In Vitro Enzyme Assays

-

OSC Assay: The assay mixture typically contains the purified OSC enzyme, the substrate 2,3-oxidosqualene (often solubilized with a detergent like Triton X-100), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The reaction is incubated at an optimal temperature (e.g., 30°C) and then quenched with an organic solvent (e.g., ethyl acetate).

-

CYP450 Assay: These assays require the presence of a cytochrome P450 reductase (CPR) to transfer electrons from NADPH. The reaction mixture includes the purified CYP450, CPR, the substrate (e.g., cucurbitadienol), NADPH, and a suitable buffer. The reaction is incubated and then extracted with an organic solvent.

-

ACT Assay: The assay mixture contains the purified ACT enzyme, the acceptor substrate (a hydroxylated cucurbitane), the acetyl donor (acetyl-CoA), and a buffer. The reaction is incubated and then stopped, often by the addition of acid or an organic solvent.

Product Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used to identify the products of OSC assays. The organic extract of the reaction is derivatized (e.g., silylated) before injection into the GC-MS. The mass spectrum of the product is compared to that of authentic standards or published data.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing the more polar, functionalized cucurbitacins produced in CYP450 and ACT assays. The reaction products are separated on a reverse-phase column (e.g., C18) and detected by mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for definitive structural elucidation, the product of a large-scale enzymatic reaction is purified (e.g., by HPLC) and its structure is determined by 1D and 2D NMR spectroscopy.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the functional characterization of a candidate gene in the this compound biosynthesis pathway.

Caption: A generalized experimental workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that builds upon the well-established mevalonate pathway and the core cucurbitacin biosynthetic machinery. While the pathway to the likely precursor, cucurbitacin B, is becoming clearer, the final stereochemical conversion to this compound remains an area of active investigation. The proposed involvement of a specific epimerase or isomerase provides a testable hypothesis for future research.

The methodologies and data presented in this guide offer a solid foundation for researchers aiming to fully elucidate this pathway. The identification and characterization of the missing enzymatic link will be crucial for the development of biotechnological platforms for the sustainable production of this medicinally important compound. Future work should focus on:

-

Transcriptome and Genome Mining: In-depth analysis of plant species known to produce this compound to identify candidate epimerase/isomerase genes.

-

Enzyme Characterization: Functional expression and characterization of these candidate enzymes to confirm their role in the biosynthesis.

-

Metabolic Engineering: Reconstitution of the complete biosynthetic pathway in a heterologous host, such as yeast or a model plant, to enable scalable production.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for novel drug development strategies.

References

- 1. maxapress.com [maxapress.com]

- 2. Bitter principles of the Cucurbitaceae. Part XVI. Stereochemistry of cucurbitacin ring a α-ketols and their acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-epi-Isocucurbitacin B: A Comprehensive Technical Review

A Dearth of Specific Data Necessitates a Broader Look at Isocucurbitacin B

While the specific stereoisomer 3-epi-Isocucurbitacin B is not extensively characterized in publicly available scientific literature, its close relationship with Isocucurbitacin B, for which "epi-Isocucurbitacin B" is a listed synonym in chemical databases, allows for a comprehensive review of the known biological activities and mechanisms of this class of compounds[1]. This technical guide will primarily focus on the data available for Isocucurbitacin B, with the acknowledgment that the 3-epi form may exhibit unique properties. The study of related compounds, such as 3-epi-isocucurbitacin D, highlights that stereochemistry at the C-3 position can significantly influence cytotoxic activity[2].

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of cucurbitacins have been evaluated across a range of cancer cell lines. While specific data for this compound is unavailable, the activities of the closely related Isocucurbitacin B and Cucurbitacin B provide valuable insights into the potential potency of this compound class.

| Compound | Cell Line | Assay Type | IC50 / ED50 | Reference |

| Cucurbitacin B | MDA-MB-231 (Breast Cancer) | Cell Count | 3.03 x 10⁻⁸ M | [3] |

| A wide panel of breast cancer cell lines | Cell Count | 3.03 x 10⁻⁸ to 4.18 x 10⁻⁷ M | [3] | |

| Cutaneous Squamous Carcinoma Cell Lines (SRB1, SRB12, SCC13, COLO16) | Liquid Culture | 4 x 10⁻⁷ - 10⁻⁵ M | [4] | |

| 3-epi-Isocucurbitacin D | HT-29 (Colon Cancer) | Not Specified | 0.039 µM | [2] |

| Cucurbitacin D | HT-29 (Colon Cancer) | Not Specified | 0.12 µM | [2] |

| Elaeocarpucin C (a 16,23-epoxycucurbitacin) | HT-29 (Colon Cancer) | Not Specified | 0.41 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to assess the biological activity of cucurbitacins.

Cell Proliferation and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

-

Cell Counting: Cells are seeded and treated with the compound of interest. Following incubation, cells are detached from the culture plate (e.g., using trypsin) and counted using a hemocytometer or an automated cell counter. This direct method provides information on the effect of the compound on cell number.

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compound, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.

-

Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade. Following treatment with the compound, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

Cucurbitacins are known to exert their anticancer effects through the modulation of multiple signaling pathways. While the specific pathways affected by this compound remain to be elucidated, the extensive research on Cucurbitacin B and Isocucurbitacin B provides a strong foundation for understanding its potential mechanisms.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers. Cucurbitacin B has been shown to be a potent inhibitor of STAT3 activation[5].

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Isocucurbitacin B has been reported to inhibit the PI3K/AKT pathway in glioma cells[6].

Experimental Workflow for Target Identification

A general workflow for identifying the molecular targets and mechanisms of action of a novel compound like this compound is outlined below.

Conclusion and Future Directions

The available evidence strongly suggests that Isocucurbitacin B and its related compounds are potent anticancer agents with multifaceted mechanisms of action. While a detailed characterization of this compound is currently lacking in the scientific literature, its structural similarity to Isocucurbitacin B implies it may possess similar biological activities.

Future research should focus on the specific isolation or synthesis of this compound to enable a thorough evaluation of its cytotoxic and mechanistic properties. A direct comparison with Isocucurbitacin B would be invaluable in understanding the structure-activity relationship of the C-3 epimerization. Furthermore, a comprehensive analysis of its effects on a wider range of cancer cell lines and its in vivo efficacy and toxicity are essential steps for any potential therapeutic development. The exploration of its impact on key signaling pathways, such as JAK/STAT and PI3K/AKT, will provide a deeper understanding of its molecular mechanisms and could pave the way for its use as a targeted anticancer agent.

References

- 1. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent [mdpi.com]

- 6. oaepublish.com [oaepublish.com]

The Biological Activity of 3-epi-Isocucurbitacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins are a class of structurally complex triterpenoids renowned for their wide spectrum of biological activities, including potent cytotoxic and anti-inflammatory effects. Among these, Isocucurbitacin B and its stereoisomers have garnered significant attention for their potential as therapeutic agents. This technical guide focuses on the biological activity of a specific epimer, 3-epi-Isocucurbitacin B. Due to the limited availability of direct research on this particular compound, this paper will also draw upon the extensive data available for its closely related isomers, Isocucurbitacin B and Cucurbitacin B, to provide a comprehensive overview of its probable mechanisms of action and potential therapeutic applications. This comparative approach is essential for elucidating the structure-activity relationships within this potent class of molecules.

Cytotoxic Activity

While specific quantitative data for the cytotoxic effects of this compound is not extensively available in the public domain, the cytotoxic prowess of the closely related Isocucurbitacin B and Cucurbitacin B is well-documented across a multitude of cancer cell lines. It is reasonable to infer that this compound exhibits similar, though potentially quantitatively different, cytotoxic properties.

Table 1: Cytotoxic Activity of Isocucurbitacin B and Cucurbitacin B Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / GI50 / ED50 | Reference |

| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 µM | [1] |

| Isocucurbitacin B | HT-29 | Colon Cancer | 0.93 - 9.73 µM | [1] |

| Cucurbitacin B | CCRF-CEM | Leukemia | 15.6 - 35.3 nM | [2] |

| Cucurbitacin B | K562 | Leukemia | 15.6 - 35.3 nM | [2] |

| Cucurbitacin B | MOLT-4 | Leukemia | 15.6 - 35.3 nM | [2] |

| Cucurbitacin B | RPMI-8226 | Leukemia | 15.6 - 35.3 nM | [2] |

| Cucurbitacin B | SR | Leukemia | 15.6 - 35.3 nM | [2] |

| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 3.03 x 10⁻⁸ M | [3][4] |

| Cucurbitacin B | Various Breast Cancer Lines | Breast Cancer | 10⁻⁸ - 10⁻⁷ M | [3][4] |

| Cucurbitacin B | SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 4x10⁻⁷ - 10⁻⁵ M | [5] |

| 3-epi-Isocucurbitacin D | HT-29 | Colon Cancer | Data available, specific value not cited | [6] |

Signaling Pathways and Mechanism of Action

The anticancer and anti-inflammatory activities of cucurbitacins are attributed to their ability to modulate multiple critical signaling pathways. The primary mechanism of action for Cucurbitacin B and Isocucurbitacin B involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[2][7]

Key Signaling Pathways Modulated by Cucurbitacin B and Isocucurbitacin B:

-

STAT3 Signaling: Cucurbitacin B is a potent inhibitor of STAT3 phosphorylation, which is a critical step in its activation.[7] Inhibition of STAT3 signaling leads to the downregulation of its target genes involved in cell proliferation, survival, and angiogenesis. This is a primary mechanism of its anticancer effects.[2]

-

Raf/MEK/ERK Pathway: In leukemia cells, Cucurbitacin B has been shown to inhibit the Raf/MEK/ERK signaling pathway, contributing to its anti-proliferative effects.[2]

-

PI3K/AKT Pathway: Isocucurbitacin B has been found to inhibit glioma growth through the modulation of the PI3K/AKT pathway.

-

Anoikis Promotion: Isocucurbitacin B promotes anoikis, a form of programmed cell death in glioma cells by targeting caveolin 1 (CAV1).[8]

The following diagram illustrates the proposed mechanism of action of Cucurbitacin B on the STAT3 signaling pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key assays used to evaluate the biological activity of cucurbitacins.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (or related compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for STAT3 Phosphorylation

This protocol is used to determine the effect of a compound on the phosphorylation state of a target protein, such as STAT3.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated STAT3 and total STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 and total STAT3, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound is currently limited, the substantial body of evidence for its isomers, Isocucurbitacin B and Cucurbitacin B, provides a strong foundation for inferring its potential as a potent cytotoxic and anti-inflammatory agent. The primary mechanism of action is likely to involve the inhibition of key signaling pathways such as JAK/STAT3 and Raf/MEK/ERK.

Future research should focus on the direct investigation of this compound to:

-

Determine its specific IC50 values against a broad panel of cancer cell lines.

-

Elucidate its precise molecular targets and mechanisms of action.

-

Conduct comparative studies with its isomers to understand the impact of the C-3 stereochemistry on biological activity.

-

Evaluate its in vivo efficacy and safety profile in preclinical models.

Such studies are imperative to fully unlock the therapeutic potential of this promising natural product and its derivatives in the development of novel anticancer and anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isocucurbitacin B inhibits gliomas through the promotion of anoikis by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-epi-Isocucurbitacin B: An In-Depth Technical Guide on Core Mechanism of Action Hypotheses

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 3-epi-Isocucurbitacin B is limited in publicly available scientific literature. This guide presents hypotheses based on the well-documented activities of its close structural analogs, primarily Cucurbitacin B and Isocucurbitacin B. The structural similarities suggest that this compound may share one or more of these mechanisms. All data and protocols presented herein refer to these analogs unless otherwise specified.

Introduction

Cucurbitacins are a class of tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family. They are known for their potent biological activities, including anti-inflammatory and anticancer effects. This compound is a stereoisomer of Isocucurbitacin B. While specific data on this compound is scarce, the extensive research on related cucurbitacins provides a strong foundation for hypothesizing its potential mechanisms of action against cancer cells. The primary hypotheses revolve around the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Core Hypotheses on the Mechanism of Action

The prevailing hypotheses for the anticancer mechanism of cucurbitacins, which likely extend to this compound, involve:

-

Inhibition of the JAK/STAT Signaling Pathway: This is the most extensively documented mechanism for Cucurbitacin B. Inhibition of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs) disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: Cucurbitacins are potent inducers of programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, most notably at the G2/M phase, preventing cancer cells from completing mitosis.

-

Modulation of Other Kinase Pathways: Evidence suggests that cucurbitacins can also impact other critical cancer-related pathways, including the MAPK and PI3K/Akt signaling cascades.

-

Targeting of a Novel Protein Interaction (for Isocucurbitacin B): A specific mechanism has been identified for Isocucurbitacin B involving direct binding to caveolin 1 (CAV1), which promotes a form of cell death known as anoikis in glioma cells.

Data Presentation: Quantitative Analysis of Cucurbitacin Activity

The following tables summarize the available quantitative data for Cucurbitacin B and Isocucurbitacin B, providing insights into their potency across various cancer cell lines.

Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic Cancer | ~0.1 | [1] |

| U-2 OS | Osteosarcoma | 20 - 100 (significant viability reduction) | [2] |

| PC3 | Prostate Cancer | 5 - 25 (significant viability reduction) | [3] |

| LNCaP | Prostate Cancer | 5 - 25 (significant viability reduction) | [4] |

| HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | [5] |

| SeAx | Cutaneous T-cell Lymphoma | 24.47 | [5] |

| MCF-7 | Breast Cancer | Not specified, effective at 2.5 and 5 | [6] |

| MDA-MB-231 | Breast Cancer | Not specified, effective at 2.5 and 5 | [6] |

Table 2: IC50 Values of Isocucurbitacin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | 0.93 - 9.73 | [7] |

| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [7] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways hypothesized to be modulated by cucurbitacins.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on Cucurbitacin B are provided below. These protocols can serve as a template for investigating the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., U-2 OS, PC3) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of the cucurbitacin compound (e.g., 20, 40, 80, 100 µM for U-2 OS) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with the cucurbitacin compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Bcl-2, Bax, Caspase-3, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the cucurbitacin compound for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells with the cucurbitacin compound for the desired time. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

The mechanism of action of this compound is hypothesized to be similar to that of other well-studied cucurbitacins, primarily involving the inhibition of the JAK/STAT signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells. The provided quantitative data and experimental protocols for its analogs offer a solid framework for initiating research into this specific compound.

Future research should focus on:

-

Directly assessing the effects of this compound on the JAK/STAT, MAPK, and PI3K/Akt pathways.

-

Determining the IC50 values of this compound across a panel of cancer cell lines.

-

Investigating whether this compound also interacts with caveolin 1, similar to Isocucurbitacin B.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.

By systematically applying the established methodologies outlined in this guide, the scientific community can elucidate the precise mechanism of action of this compound and evaluate its promise as a novel anticancer agent.

References

- 1. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]

3-epi-Isocucurbitacin B: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Isocucurbitacin B is a cucurbitane triterpenoid (B12794562) that has demonstrated significant cytotoxic activity against various human tumor cell lines, including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT15. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols that can be employed to generate this critical information. Furthermore, it touches upon the known signaling pathways affected by related cucurbitacins to provide a broader context for its biological activity.

Physicochemical Properties of this compound

While exhaustive experimental data on the solubility and stability of this compound is limited, some of its basic chemical properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₆O₈ | PubChem |

| Molecular Weight | 558.7 g/mol | PubChem |

| CAS Number | 89647-62-1 | ChemicalBook[1] |

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the experimental protocols for determining the solubility of this compound in various solvents.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound in aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with turbidity measurement capabilities

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add increasing volumes of the DMSO stock solution to PBS to create a serial dilution.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 650 nm).

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Figure 1: Workflow for Kinetic Solubility Assay.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, PBS)

-

Glass vials with screw caps

-

Shaking incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a glass vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

Table 2: Example Solubility Data for this compound (Hypothetical)

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | < 1 |

| PBS (pH 7.4) | 25 | 5.2 |

| Ethanol | 25 | > 1000 |

| DMSO | 25 | > 5000 |

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[1][2][3][4][5]

Experimental Protocol: Forced Degradation Study